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Introduction

Amiselimod (MT-1303) is a next-generation, orally active, selective sphingosine-1-phosphate
receptor-1 (S1P1) modulator.[1][2] It is a prodrug that is converted in vivo to its active
metabolite, amiselimod phosphate ((S)-amiselimod phosphate or MT-1303-P), by
sphingosine kinases.[3][4] This active metabolite functions as a potent agonist at the S1P1
receptor, leading to its internalization and degradation.[2][5] This process ultimately results in
the sequestration of lymphocytes in the lymph nodes, preventing their infiltration into sites of
inflammation.[2][6] This technical guide provides a comprehensive overview of the core
pharmacology, mechanism of action, pharmacokinetics, and clinical findings related to the
active metabolite of amiselimod.

Mechanism of Action

Amiselimod phosphate is a functional antagonist of the S1P1 receptor.[3][7] By binding to
S1P1 receptors on lymphocytes, it induces receptor internalization, thereby rendering the
lymphocytes unresponsive to the natural S1P gradient that governs their egress from
secondary lymphoid organs.[2][5] This leads to a reversible, dose-dependent reduction in
peripheral blood lymphocyte counts.[3][8] Amiselimod phosphate exhibits high selectivity for
the S1P1 receptor subtype.[3][9] It also shows high selectivity for S1P5 receptors, with minimal
agonist activity for S1P4 and no distinct agonist activity for S1P2 or S1P3 receptors.[3][9] The
lack of activity at the S1P3 receptor is thought to contribute to its favorable cardiac safety
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profile, with a reduced risk of bradycardia compared to less selective S1P receptor modulators
like fingolimod.[3][4]

Signaling Pathway

The binding of amiselimod phosphate to the S1P1 receptor, a G protein-coupled receptor
(GPCR), initiates a cascade of intracellular signaling events that ultimately leads to the
modulation of lymphocyte trafficking.[10][11]
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S1P1 Receptor Signaling Pathway for Amiselimod Phosphate.

Metabolic Activation

Amiselimod is a prodrug that requires phosphorylation to become pharmacologically active.
This conversion is catalyzed by sphingosine kinases (SPHKSs).
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Metabolic Activation of Amiselimod to Amiselimod Phosphate.

Quantitative Data
Receptor Binding and Functional Activity

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5221453/
https://pdfs.semanticscholar.org/8d8f/ca28726f7252118365b6a9b01ea229f3e505.pdf
https://www.benchchem.com/product/b1664909?utm_src=pdf-body
https://www.mdpi.com/2077-0383/12/15/5014
https://www.researchgate.net/publication/372796130_Efficacy_and_Safety_of_S1P1_Receptor_Modulator_Drugs_for_Patients_with_Moderate-to-Severe_Ulcerative_Colitis
https://www.benchchem.com/product/b1664909?utm_src=pdf-body-img
https://www.benchchem.com/product/b1664909?utm_src=pdf-body
https://www.benchchem.com/product/b1664909?utm_src=pdf-body
https://www.benchchem.com/product/b1664909?utm_src=pdf-body-img
https://www.benchchem.com/product/b1664909?utm_src=pdf-body
https://www.benchchem.com/product/b1664909?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The active metabolite, amiselimod phosphate, demonstrates potent and selective activity at
S1P receptors.

Paramete Referenc
S1P1 S1P2 S1P3 S1P4 S1P5
r e

EC50 - - . .
) No distinct No distinct Minimal High
(agonist 75 pM i, . . - [11[3]
o activity activity activity selectivity
activity)

GIRK
Activation 41.6 nM
EC50

[1]

EC50: Half maximal effective concentration; GIRK: G-protein-activated inwardly rectifying
potassium channel.

Pharmacokinetics of Amiselimod and Amiselimod
Phosphate in Healthy Subjects

The pharmacokinetic profile of amiselimod and its active metabolite is characterized by a long
half-life.[12][13]

o Amiselimod
Parameter Amiselimod Reference
Phosphate

Tmax (median) 11-12 hours 10 hours [12][13]
Half-life (single dose) 451 hours - [14][15]
Most abundant 42.6% of total

L - o [14][15]
metabolite in plasma radioactivity AUC

Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma
concentration-time curve.

Pharmacodynamics: Lymphocyte Count Reduction
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Amiselimod induces a dose-dependent reduction in peripheral blood lymphocyte counts.

Lymphocyte Count
Dose . Reference
Reduction (Day 21)

0.5mg 66% reduction from baseline [3]

0.75 mg 60% reduction from baseline [3]

Clinical Efficacy in Ulcerative Colitis (Phase 2)

A Phase 2 study in patients with mildly-to-moderately active ulcerative colitis demonstrated the
following results at day 85.[16][17]

Amiselimod
Endpoint (0.2 mg and Placebo p-value Reference
0.4 mg)
Mean change in
modified Mayo -2.3 -1.6 0.002 [16][17]
Score
Clinical
o 32.4% 17.8% 0.007 [16]
Remission
Endoscopic
42.7% 23.4% <0.001 [16]
Improvement

Experimental Protocols
S1P Receptor Selectivity Assay

The selectivity of amiselimod phosphate for human S1P receptors was determined using an
intracellular Ca2+ mobilization assay.[3]

Workflow:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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